1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carboxylic acid

Medicinal Chemistry Autotaxin Inhibition Synthetic Intermediates

1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carboxylic acid is a boron-containing heterocyclic compound belonging to the benzoxaborole class, characterized by a fused benzene–oxaborole ring system bearing a carboxylic acid at the 7-position. It is commercially available with a certified purity specification of >95.0% (T)(HPLC) and a molecular formula of C₈H₇BO₄ (MW 177.95 g/mol).

Molecular Formula C8H7BO4
Molecular Weight 177.95 g/mol
Cat. No. B8222346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carboxylic acid
Molecular FormulaC8H7BO4
Molecular Weight177.95 g/mol
Structural Identifiers
SMILESB1(C2=C(CO1)C=CC=C2C(=O)O)O
InChIInChI=1S/C8H7BO4/c10-8(11)6-3-1-2-5-4-13-9(12)7(5)6/h1-3,12H,4H2,(H,10,11)
InChIKeyKGTHRIXVWMXJBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carboxylic Acid (CAS 1268335-28-9): A Regiospecific Benzoxaborole Building Block for Medicinal Chemistry Procurement


1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carboxylic acid is a boron-containing heterocyclic compound belonging to the benzoxaborole class, characterized by a fused benzene–oxaborole ring system bearing a carboxylic acid at the 7-position [1]. It is commercially available with a certified purity specification of >95.0% (T)(HPLC) and a molecular formula of C₈H₇BO₄ (MW 177.95 g/mol) . The compound serves as a validated synthetic intermediate in the discovery of autotaxin (ATX) inhibitors, where its regiospecific carboxylic acid placement defines the core architecture of the most potent lead series [1].

Why 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carboxylic Acid Cannot Be Substituted by Its Positional Isomers or Unsubstituted Analogs


The benzoxaborole scaffold exhibits pronounced regioisomer-dependent reactivity that precludes simple interchange. In the validated ATX inhibitor series, the 7‑carboxylic acid isomer (compound 6) provides a distinct core scaffold (CS1) that, when elaborated, yields inhibitors with IC₅₀ values as low as 0.13 µM, whereas the 4‑, 5‑, and 6‑carboxylic acid isomers route synthesis toward alternative core architectures (CS2, CS3) that produce substantially less potent final compounds (IC₅₀ = 0.92–1.8 µM) [1]. Substituting the 7‑isomer with any other regioisomer redirects the entire synthetic pathway and delivers a structurally distinct final molecule with altered potency, selectivity, and ADME properties [1].

1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carboxylic Acid: Quantitative Differentiation Evidence Against Closest Analogs


Regioisomeric Differentiation: 7-Carboxylic Acid vs. 4-, 5-, and 6-Carboxylic Acid Benzoxaborole Isomers in ATX Inhibitor Synthesis

In the ATX inhibitor development program by Kahlert et al., four regioisomeric benzoxaborole carboxylic acids were directly compared as core scaffold precursors: 6‑carboxylic acid (compound 4), 5‑carboxylic acid (5), 7‑carboxylic acid (6), and 4‑carboxylic acid (7) [1]. The 7‑carboxylic acid isomer (6) was commercially sourced and assigned an HRMS [M−H]⁻ value of 176.0401 (calculated) / 176.0397 (found), while the 4‑isomer (7) required in‑house synthesis and was obtained in 58% yield [1]. Critically, each isomer defined a distinct core scaffold (CS1 from the 7‑isomer, CS2 and CS3 from other isomers), and the matched‑pair comparison of final inhibitors showed that CS1‑derived compounds achieved IC₅₀ values of 0.13–0.18 µM, whereas the best CS2‑derived compounds reached only 0.92–1.8 µM—a 7‑ to 14‑fold potency advantage for the 7‑carboxylic acid route [1].

Medicinal Chemistry Autotaxin Inhibition Synthetic Intermediates

Purity Specification: Dual-Method HPLC/Titrimetric Certification vs. Single-Method or Unspecified Purity Claims

The target compound is supplied by TCI under product code D6271 with a purity specification of >95.0% as determined by both HPLC and titrimetric (T) analysis . This orthogonal dual-method certification reduces the risk of co‑eluting impurities or non‑UV‑active contaminants being undetected, a risk that persists when only HPLC or only NMR purity is reported . In contrast, other vendors of benzoxaborole intermediates typically report ≥95% purity without specifying the analytical method .

Chemical Procurement Quality Control Reproducibility

Carboxylic Acid Derivatization Handle: Single-Step Conjugation Advantage over the Parent Unsubstituted Benzoxaborole

The 7‑carboxylic acid group enables direct amidation, esterification, or reduction without requiring pre‑functionalization of the aromatic ring [1]. In the ATX inhibitor synthesis, this carboxylic acid was reduced to the corresponding alcohol and then converted to a carbamate, yielding the final bioactive molecules in a total of 2–3 steps from the commercial intermediate [1]. By contrast, the parent scaffold 1‑hydroxy‑1,3‑dihydrobenzo[c][1,2]oxaborole (CAS 1195621‑75‑0) lacks a conjugation handle and requires electrophilic aromatic substitution or directed ortho‑metalation for functionalization, adding at least 2 synthetic steps and introducing regioisomeric ambiguity [1].

Fragment-Based Drug Design Bioconjugation Parallel Synthesis

Validated Role in Potent Autotaxin Inhibitor Discovery: Quantitative Comparison of Core Scaffold Architectures

Compound 6 (the target 7‑carboxylic acid) was explicitly used as the CS1 core scaffold precursor in the optimization of benzoxaborole‑based ATX inhibitors [1]. In the final SAR table, the CS1‑based compound 37 achieved an ATX IC₅₀ of 0.13 µM, while the best CS2‑based compound (34) showed IC₅₀ = 0.92 µM, and the best CS3‑based compound (38) showed IC₅₀ = 2.0 µM [1]. Furthermore, compound 37 demonstrated favorable ADME attributes: kinetic solubility 30–100 µM, rat/human plasma stability 72.2%/79.1% remaining after 4 h, and rat/human liver microsome stability predicting moderate clearance (62%/85% LBF) [1]. These data directly link the 7‑carboxylic acid starting material to the most advanced lead compound in the series.

Autotaxin Cancer Inflammation

1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carboxylic Acid: Science-Driven Application Scenarios Based on Quantitative Evidence


Autotaxin (ATX) Inhibitor Lead Optimization for Oncology and Fibrosis

Researchers developing ATX inhibitors for oncology or idiopathic pulmonary fibrosis can employ this compound as the CS1 core scaffold precursor. In the published series, CS1‑derived inhibitors achieved IC₅₀ values as low as 0.13 µM with favorable plasma stability (>70% remaining after 4 h in both rat and human plasma), outperforming all alternative regioisomeric core series by 7‑ to 15‑fold in potency [1]. The commercial availability of the 7‑carboxylic acid intermediate enables direct entry into this privileged chemical space without in‑house synthesis of the benzoxaborole core.

Fragment-Based Drug Discovery (FBDD) Library Construction with Boron-Containing Fragments

The pre‑installed 7‑carboxylic acid handle permits rapid, single‑step parallel amide or ester library synthesis for fragment elaboration campaigns [1]. The benzoxaborole core contributes a unique boron–oxygen hydrogen‑bonding motif that is underrepresented in commercial fragment libraries, offering differentiated chemical diversity for screening against metalloenzymes, serine hydrolases, and other targets that recognize boronic acid/boronate warheads [1].

Chemical Biology Probe Development via Direct Bioconjugation

The carboxylic acid can be conjugated directly to biotin, fluorophores, or photoaffinity tags using standard amide coupling chemistry, as demonstrated by the carbamate linkage strategy employed in the ATX inhibitor program [1]. This enables target identification, cellular imaging, and chemoproteomic applications without requiring additional functional group interconversion steps.

Regioisomeric Reference Standard for Multi-Step Benzoxaborole Synthesis

As a commercially available, analytically characterized 7‑carboxylic acid benzoxaborole with HRMS and NMR data reported in the peer‑reviewed literature, this compound serves as an authentic reference standard for confirming the identity of synthetic intermediates in multi‑step benzoxaborole syntheses, particularly when distinguishing between the 4‑, 5‑, 6‑, and 7‑carboxylic acid positional isomers [1].

Quote Request

Request a Quote for 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.